molecular formula C9H7Cl2N3S2 B2816750 5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 522606-61-7

5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B2816750
CAS No.: 522606-61-7
M. Wt: 292.2
InChI Key: GRRLYGYAFVUVSP-UHFFFAOYSA-N
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Description

5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (hereafter referred to as Compound 9) is a 1,3,4-thiadiazole derivative characterized by a 2,6-dichlorobenzylsulfanyl substituent at the 5-position and an amino group at the 2-position of the thiadiazole ring. Its synthesis involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 2,6-dichlorobenzylthiol under nitrogen in DMF, followed by purification via recrystallization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-2-1-3-7(11)5(6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRLYGYAFVUVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its antimicrobial, anticonvulsant, and potential anticancer properties based on various research findings.

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Compounds containing this moiety often exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings :
    • A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, compounds with halogen substitutions showed enhanced antibacterial effects, particularly against Gram-positive bacteria .
    • Another investigation highlighted that derivatives of 5-phenyl-1,3,4-thiadiazole exhibited substantial antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticonvulsant Activity

  • Efficacy in Models : The compound has been tested for anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. In these studies, it demonstrated significant protective effects against induced seizures.
  • Comparative Studies :
    • In a study involving various thiadiazole derivatives, some compounds showed up to 80% protection at a dosage of 100 mg/kg in the PTZ model .
    • The mechanism is believed to involve modulation of GABAergic activity and voltage-gated ion channels, similar to established anticonvulsants like phenytoin .

Potential Anticancer Properties

  • Cytotoxicity : Preliminary studies suggest that certain thiadiazole derivatives may possess cytostatic properties against various cancer cell lines. The structural modifications in these compounds can enhance their selectivity and potency against tumor cells.
  • Research Evidence : A review emphasized the potential of 2-amino-1,3,4-thiadiazole derivatives in cancer therapy due to their ability to inhibit cell proliferation in vitro .

Table of Biological Activities

CompoundActivity TypeTarget Organisms/CellsObserved EffectsReference
This compoundAntimicrobialS. aureus, E. coli, A. nigerSignificant inhibition (MIC values ≤ 32 µg/mL)
This compoundAnticonvulsantRat models (MES/PTZ)Up to 80% seizure protection at 100 mg/kg
Various thiadiazole derivativesCytotoxicityCancer cell linesInhibition of cell proliferation

Detailed Research Findings

  • Antimicrobial Studies : In a comparative analysis of various thiadiazole derivatives synthesized from thiosemicarbazide and substituted phenyl groups, compounds showed varying degrees of antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine enhanced activity against pathogenic strains .
  • Anticonvulsant Mechanism : The anticonvulsant efficacy was attributed to the modulation of neurotransmitter systems. The compound's ability to interact with GABA receptors and sodium channels was highlighted as a key mechanism contributing to its protective effects during induced seizures .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Various derivatives of thiadiazoles, including 5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine, have shown promising results against a range of bacterial and fungal strains. Studies indicate that compounds with this structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundS. aureus62.5
This compoundE. coli32.6
Other derivativesA. niger25

Central Nervous System Activity

Research has indicated that derivatives of thiadiazoles can exhibit central nervous system (CNS) effects. For instance, certain compounds have demonstrated antidepressant and anxiolytic properties comparable to established medications like Imipramine and Diazepam . The structural modifications in the thiadiazole ring can influence the pharmacological profile significantly.

Case Study:
A specific derivative was found to have a therapeutic dose range significantly lower than that required for side effects such as sedation and amnesia, highlighting its potential for safer therapeutic use .

Pesticidal Properties

Thiadiazole derivatives have also been explored for their pesticidal properties. The compound has shown effectiveness against various plant pathogens, making it a candidate for agricultural applications in pest control.

Table 2: Pesticidal Efficacy of Thiadiazole Derivatives

CompoundTarget PathogenInhibition Rate (%)Reference
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideXanthomonas oryzae30% at 100 μg/mL
Other derivativesFusarium graminearumNot specified

Mechanistic Insights

The mechanism of action for the antimicrobial and pesticidal effects is primarily attributed to the disruption of cellular processes in target organisms. The presence of the thiadiazole ring enhances the reactivity of these compounds with biological targets.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfanyl methyl (-SCH2-) group exhibits moderate nucleophilic substitution reactivity. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields S-alkyl derivatives .

  • Oxidation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties .

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH3I, K2CO3, DMF, 60°CS-Methyl derivative72–85
OxidationH2O2 (30%), RT, 2hSulfoxide90
OxidationmCPBA, DCM, 0°CSulfone88

Reactivity of the 1,3,4-Thiadiazole Ring

The thiadiazole core is electron-deficient, enabling electrophilic substitution at the 5-position (occupied by the sulfanyl methyl group in this compound). Key reactions include:

  • Ring Functionalization : Limited due to steric hindrance from the 2,6-dichlorophenyl group.

  • Ring-Opening : Under strong acidic (e.g., H2SO4) or basic conditions, the ring may cleave to form thioamide intermediates .

Aromatic Substitution on the Dichlorophenyl Group

The 2,6-dichlorophenyl moiety directs electrophilic substitution to the para position relative to chlorine atoms, though steric hindrance limits reactivity:

  • Nitration : Requires fuming HNO3/H2SO4 at elevated temperatures, yielding nitro derivatives .

  • Suzuki Coupling : Limited by electron-withdrawing Cl groups; palladium-catalyzed coupling with aryl boronic acids is challenging but feasible .

Amine Group Reactivity

The 2-amine group participates in condensation and acylation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .

  • Acylation : Acetyl chloride in pyridine produces acetamide derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcCl, pyridine, RTAcetamide78
CondensationBenzaldehyde, EtOH, ΔSchiff base65

Biological Activity and Structural Modifications

Though beyond pure chemical reactivity, derivatives of this compound show pharmacological potential:

  • Anticancer Activity : Analogous 1,3,4-thiadiazoles with Cl substituents inhibit tumor cell lines (e.g., MCF-7, IC50 = 0.28 μg/mL) .

  • Anticonvulsant Effects : Electron-withdrawing groups (e.g., Cl) enhance activity via GABAergic pathways .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV exposure in solution leads to sulfoxide formation and ring cleavage .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2,6-dichlorophenyl substituent in Compound 9 confers lipophilicity and steric bulk, which may enhance membrane permeability and target binding compared to simpler substituents. Key analogs include:

Compound Name & Substituents Molecular Formula Molecular Weight Key Features Biological Activity (if reported) Source
Compound 9 : 2,6-Dichlorobenzylsulfanyl C₉H₇Cl₂N₃S₂ 292.21 High lipophilicity; potential for kinase inhibition N/A (synthesis described)
2g : Benzenesulfonylmethylphenyl C₁₅H₁₃N₃O₂S₂ 355.41 Sulfonyl group enhances solubility; free amino group Anticancer (STAT3/CDK9 inhibition)
5-(3-Fluorobenzylsulfanyl) analog C₉H₈FN₃S₂ 241.31 Fluorine increases electronegativity; moderate lipophilicity Supplier data (no explicit activity)
5-(4-Methylbenzylsulfanyl) analog C₁₀H₁₁N₃S₂ 237.34 Methyl group improves metabolic stability Supplier data (no explicit activity)
Quinazoline-thiadiazole hybrid C₁₈H₁₅ClN₄O₂S 394.85 Dual pharmacophore (quinazoline + thiadiazole) GSK-3 inhibition; hypoglycemic activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzymes like kinases, while electron-donating groups (e.g., CH₃) improve metabolic stability .

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